N-Methyl-4-(piperidin-1-yl)aniline
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Overview
Description
N-Methyl-4-(piperidin-1-yl)aniline is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(piperidin-1-yl)aniline typically involves the reaction of 4-chloroaniline with N-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dichloromethane. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(piperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-Methyl-4-(piperidin-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Methyl-4-(piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-1-ylmethyl)aniline
- 4-(1-Methylpiperidin-4-yl)aniline
- N-Ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide
Uniqueness
N-Methyl-4-(piperidin-1-yl)aniline is unique due to its specific substitution pattern and the presence of both the N-methyl and piperidine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N-methyl-4-piperidin-1-ylaniline |
InChI |
InChI=1S/C12H18N2/c1-13-11-5-7-12(8-6-11)14-9-3-2-4-10-14/h5-8,13H,2-4,9-10H2,1H3 |
InChI Key |
GIHDVLUKLVFLCI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)N2CCCCC2 |
Origin of Product |
United States |
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